molecular formula C20H27N7O2 B6475411 1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one CAS No. 2640836-40-2

1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6475411
CAS No.: 2640836-40-2
M. Wt: 397.5 g/mol
InChI Key: FTUNEFFCBGYXJR-UHFFFAOYSA-N
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Description

The compound “1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a bicyclic heterocyclic compound . This moiety is connected to a piperazine ring via an ethanone linker .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been extensively studied . The synthetic strategies often involve multi-step reactions and the use of various reagents. The synthesis methods are typically systematized according to the method used to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-yl moiety, a piperazine ring, and an ethanone linker . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential biological activities . Additionally, its potential applications in various fields such as medicinal chemistry could be explored .

Properties

IUPAC Name

1-[4-[4-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O2/c1-16(28)26-11-9-25(10-12-26)6-2-3-13-29-17-4-7-27(8-5-17)20-18-14-23-24-19(18)21-15-22-20/h14-15,17H,4-13H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUNEFFCBGYXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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